Adenosine monophosphofluoridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

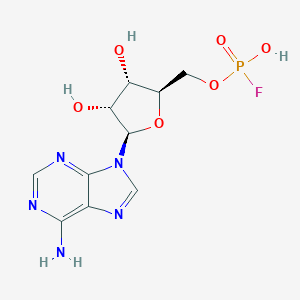

Adenosine monophosphofluoridate (AMP-F) is a fluorinated derivative of adenosine monophosphate (AMP), where a hydroxyl group in the phosphate moiety is replaced by fluorine. This substitution introduces unique chemical and biochemical properties, such as increased electronegativity and resistance to enzymatic hydrolysis, making it a compound of interest in medicinal chemistry and enzymology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium L-aspartate in crystalline form .

Industrial Production Methods

Industrial production of sodium L-aspartate often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form sodium L-aspartate. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium L-aspartate undergoes various chemical reactions, including:

Transamination: It acts as an amine donor in transamination reactions, which are crucial for amino acid metabolism.

Decarboxylation: It can undergo decarboxylation to form beta-alanine.

Condensation: It participates in condensation reactions to form peptides and other complex molecules.

Common Reagents and Conditions

Transamination: Requires aminotransferase enzymes and alpha-ketoglutarate as a co-substrate.

Decarboxylation: Typically occurs under acidic conditions with the presence of decarboxylase enzymes.

Condensation: Often involves the use of coupling agents like carbodiimides in peptide synthesis.

Major Products

Oxaloacetate: Formed during transamination reactions.

Beta-alanine: Produced through decarboxylation.

Peptides: Result from condensation reactions.

Scientific Research Applications

Cardiovascular Applications

Adenosine monophosphofluoridate is primarily recognized for its role in cardiovascular research. It is utilized in pharmacologic stress testing for myocardial perfusion imaging, aiding in the assessment of coronary artery disease.

Case Study: Myocardial Infarction Treatment

In a clinical trial (AMISTAD 1), adenosine was administered to patients within six hours of myocardial infarction onset. Results indicated a reduction in infarct size, particularly in anterior infarctions, suggesting potential therapeutic benefits when used alongside thrombolysis .

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| AMISTAD 1 | 236 | Adenosine vs. placebo | Reduction in infarct size in anterior cases |

| AMISTAD 2 | 2118 | Adenosine with PCI | Improved blood flow and reduced mortality |

Neurological Applications

Research indicates that adenosine receptors play a significant role in central nervous system disorders such as Alzheimer's disease, depression, and epilepsy. Modifications of adenosine derivatives are being explored to enhance their therapeutic efficacy.

Case Study: Epilepsy Treatment

A study demonstrated that adenosine receptor modulation could reduce seizure frequency in animal models, highlighting its potential as a treatment for epilepsy .

| Condition | Mechanism | Outcome |

|---|---|---|

| Epilepsy | Modulation of adenosine receptors | Reduced seizure frequency in animal models |

| Alzheimer's Disease | Targeting A1 receptors to enhance neuroprotection | Potential cognitive improvement noted |

Pain Management

This compound has been investigated for its analgesic properties, particularly in chronic pain conditions such as neuropathic pain and hyperalgesia.

Case Study: Chronic Pain Management

Clinical trials have shown that adenosine can alleviate pain symptoms associated with conditions like fibromyalgia and complex regional pain syndrome .

| Study | Condition | Intervention | Outcome |

|---|---|---|---|

| Pain Management | Complex Regional Pain Syndrome | Adenosine administration | Significant reduction in pain levels |

Mechanism of Action

Sodium L-aspartate exerts its effects primarily through its role in the tricarboxylic acid cycle (TCA cycle). It is converted to oxaloacetate, which is a key intermediate in the TCA cycle, facilitating energy production. Additionally, it acts as a precursor for the synthesis of other amino acids, nucleotides, and neurotransmitters . The molecular targets include enzymes involved in the TCA cycle and amino acid metabolism .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₀H₁₄N₅O₆PF (inferred from AMP structure and fluorine substitution).

- Molecular Weight : ~346.2 g/mol (slightly higher than AMP due to fluorine's atomic mass).

- Functional Group: Monofluorophosphate (PO₃F²⁻) at the 5'-position of adenosine.

Comparative Analysis with Similar Adenosine Derivatives

Adenosine Monophosphate (AMP)

- Structure : Phosphate group (PO₄³⁻) at the 5'-position.

- Molecular Formula : C₁₀H₁₄N₅O₇P; Molecular Weight : 347.22 g/mol .

- Key Differences :

Adenosine Diphosphate (ADP)

- Structure : Two phosphate groups (pyrophosphate linkage: P-O-P).

- Molecular Formula : C₁₀H₁₅N₅O₁₀P₂; Molecular Weight : 427.20 g/mol .

- Key Differences :

Cyclic Adenosine Monophosphate (cAMP)

- Structure : Cyclic ester bond between 3'- and 5'-phosphate groups.

- Molecular Formula : C₁₀H₁₂N₅O₆P; Molecular Weight : 329.21 g/mol .

- Key Differences :

Adenosine Phosphite and Phosphate Derivatives

- Phosphite (HPO₃³⁻) vs. Phosphate (PO₄³⁻): Phosphite derivatives (e.g., 5'-adenosine phosphite) are less oxidized and more reactive than phosphate or fluorophosphate groups. AMP-F’s fluorophosphate exhibits intermediate electronegativity between phosphite and phosphate, influencing nucleophilic substitution rates .

Isomeric Forms (2'-AMP, 3'-AMP)

- Structural Variance : Phosphate group position (2' or 3' vs. 5' in AMP-F).

- Functional Impact :

Pharmacological and Biochemical Implications

- Enzyme Inhibition: AMP-F acts as a phosphatase inhibitor due to its non-cleavable fluorophosphate group .

- Therapeutic Potential: Fluorination improves metabolic stability, making AMP-F a candidate for drug delivery systems targeting nucleotide-dependent pathways .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Property |

|---|---|---|---|---|

| Adenosine Monophosphofluoridate | C₁₀H₁₄N₅O₆PF | ~346.2 | 5'-PO₃F²⁻ | Hydrolysis-resistant |

| AMP | C₁₀H₁₄N₅O₇P | 347.22 | 5'-PO₄³⁻ | Labile to phosphatases |

| ADP | C₁₀H₁₅N₅O₁₀P₂ | 427.20 | 5'-P-O-P | Energy transfer mediator |

| cAMP | C₁₀H₁₂N₅O₆P | 329.21 | 3',5'-cyclic PO₄³⁻ | Secondary messenger |

Table 2: Stability and Reactivity

| Compound | Hydrolysis Half-Life (pH 7.4) | Enzymatic Susceptibility | Electronegativity (Pauling Scale) |

|---|---|---|---|

| AMP-F | >24 hours | Low (phosphatase-resistant) | 3.98 (P-F bond) |

| AMP | ~1 hour | High | 3.44 (P-O bond) |

| ADP | <30 minutes | High (pyrophosphatases) | 3.44 (P-O bond) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the structural integrity of adenosine monophosphofluoridate in experimental settings?

- Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm fluorophosphorylation sites and purity. Mass spectrometry (MS) ensures accurate molecular weight determination. For phosphate-specific analysis, colorimetric assays using ammonium molybdate or 1,2,4-aminonaphtholsulfonic acid (as described in phosphate quantification protocols) can validate phosphate-fluorine bonding integrity .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (4°C, 25°C, 37°C). Degradation kinetics can be monitored via high-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection. Comparative studies with structurally similar fluorinated organophosphates (e.g., perfluorooctanesulfonates) may provide mechanistic insights into hydrolysis pathways .

Q. What enzymatic pathways are most likely to interact with this compound, and how can these interactions be assayed?

- Methodological Answer : Enzymes like adenosine kinase or AMP deaminase (which process adenosine derivatives) are primary candidates. Kinetic assays using fluorometric substrates or radiolabeled ATP can quantify inhibition/activation effects. For example, AMP deaminase activity can be measured via spectrophotometric detection of inosinic acid production at 265 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic rates or fluorinated compound uptake efficiency. Standardized protocols for cell culture conditions (e.g., media composition, passage number) and dose-response normalization (e.g., protein content or cell count) are critical. Meta-analyses of class-level data (e.g., fluorinated nucleotides) and supplemental literature reviews on transporter expression profiles can contextualize findings .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other nucleotide analogs?

- Methodological Answer : Isobolographic analysis or combination index (CI) methods are robust for quantifying synergy. Fixed-ratio dilution assays across multiple concentrations, paired with computational modeling (e.g., CompuSyn software), can differentiate additive, synergistic, or antagonistic effects. Controls should include single-agent dose curves and vehicle-treated samples .

Q. What mechanisms underlie this compound’s reported cytotoxicity in specific tissue models?

- Methodological Answer : Toxicity profiling requires in vitro models (e.g., primary hepatocytes or renal proximal tubule cells) to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) or oxidative stress (via glutathione depletion assays). Comparative in vivo studies using knockout models (e.g., adenosine receptor-deficient mice) can isolate receptor-mediated vs. metabolic toxicity pathways .

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s kinase inhibition profiles?

- Methodological Answer : HTS assays using recombinant kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive luminescent endpoints (e.g., ADP-Glo™) are effective. Dose-response curves (1 nM–100 µM) and Z’-factor validation ensure assay robustness. Counter-screening against fluorinated nucleotide analogs controls for off-target effects .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Outlier detection (e.g., Grubbs’ test) and heterogeneity adjustments (e.g., mixed-effects models) improve reproducibility. Raw data should be archived in appendices, while processed data (normalized to controls) are presented in main figures .

Q. How should researchers address variability in fluorinated compound quantification across spectroscopic techniques?

Properties

CAS No. |

19375-33-8 |

|---|---|

Molecular Formula |

C10H13FN5O6P |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |

InChI |

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

PZWOGYWWDIXJIB-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

Synonyms |

adenosine monophosphofluoridate AMPF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.